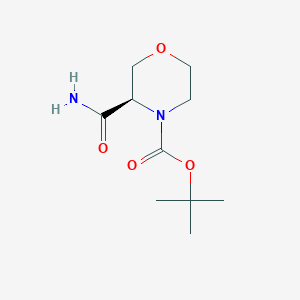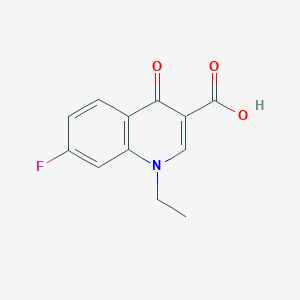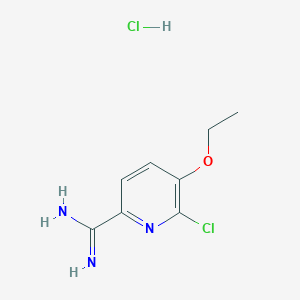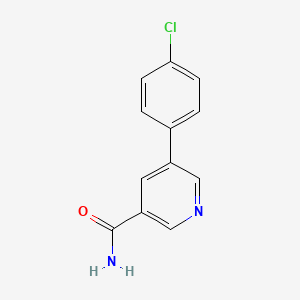
(1E)-N-(2,5-Dimethylphenyl)-3-(trimethylsilyl)prop-2-yn-1-imine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dimethyl-N-(3-(trimethylsilyl)prop-2-yn-1-ylidene)aniline is an organic compound characterized by the presence of a trimethylsilyl group attached to a prop-2-yn-1-ylidene moiety, which is further connected to an aniline derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-N-(3-(trimethylsilyl)prop-2-yn-1-ylidene)aniline typically involves the reaction of 2,5-dimethylaniline with a trimethylsilyl-protected alkyne. The reaction is carried out under inert conditions, often using a base such as sodium hydride or potassium tert-butoxide to deprotonate the aniline and facilitate the nucleophilic attack on the alkyne. The reaction is usually performed in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2,5-Dimethyl-N-(3-(trimethylsilyl)prop-2-yn-1-ylidene)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the alkyne moiety.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Tetrabutylammonium fluoride (TBAF) in THF.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of various substituted aniline derivatives.
科学的研究の応用
2,5-Dimethyl-N-(3-(trimethylsilyl)prop-2-yn-1-ylidene)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,5-Dimethyl-N-(3-(trimethylsilyl)prop-2-yn-1-ylidene)aniline involves its interaction with specific molecular targets. The trimethylsilyl group can act as a protecting group, allowing selective reactions at other sites of the molecule. The compound can also participate in various catalytic cycles, facilitating the formation of new chemical bonds.
類似化合物との比較
Similar Compounds
- 2,2-Di-(prop-2-ynyl)-malonic acid dimethyl ester
- 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-yl
Uniqueness
2,5-Dimethyl-N-(3-(trimethylsilyl)prop-2-yn-1-ylidene)aniline is unique due to the presence of both the trimethylsilyl group and the dimethyl-substituted aniline moiety
特性
CAS番号 |
165397-41-1 |
|---|---|
分子式 |
C14H19NSi |
分子量 |
229.39 g/mol |
IUPAC名 |
N-(2,5-dimethylphenyl)-3-trimethylsilylprop-2-yn-1-imine |
InChI |
InChI=1S/C14H19NSi/c1-12-7-8-13(2)14(11-12)15-9-6-10-16(3,4)5/h7-9,11H,1-5H3 |
InChIキー |
CCFJDIQXZCMEGS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C)N=CC#C[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Cyclohexyl-2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15066887.png)
![(7-Methylimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone](/img/structure/B15066895.png)


![4-Chloro-2H-naphtho[1,2-d]imidazole-2,5(3H)-dione](/img/structure/B15066919.png)


![5-Methyl-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B15066935.png)






